Phenanthrene water

Rotational spectroscopy Noncovalent interactions PAH microsolvation

Phenanthrene water (CAS 919080-09-4) refers to structurally characterized complexes formed between the three-ring polycyclic aromatic hydrocarbon (PAH) phenanthrene and water molecules, typically prepared and studied in the gas phase as isolated molecular clusters. Unlike bulk solubility measurements of phenanthrene in aqueous media, this compound represents discrete, stoichiometrically defined microhydrated species (phenanthrene–(H₂O)ₙ with n = 1–3) that have been unambiguously characterized by broadband rotational spectroscopy and quantum chemical calculations.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 919080-09-4
Cat. No. B12621400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene water
CAS919080-09-4
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C32.O
InChIInChI=1S/C14H10.H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-10H;1H2
InChIKeyJPKIKAADNMFDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrene Water (CAS 919080-09-4): A Defined PAH–H₂O Model System for Noncovalent Interaction and Microsolvation Studies


Phenanthrene water (CAS 919080-09-4) refers to structurally characterized complexes formed between the three-ring polycyclic aromatic hydrocarbon (PAH) phenanthrene and water molecules, typically prepared and studied in the gas phase as isolated molecular clusters [1]. Unlike bulk solubility measurements of phenanthrene in aqueous media, this compound represents discrete, stoichiometrically defined microhydrated species (phenanthrene–(H₂O)ₙ with n = 1–3) that have been unambiguously characterized by broadband rotational spectroscopy and quantum chemical calculations [1]. As a prototypical model for PAH–water interactions on extended carbon surfaces, these complexes enable fundamental investigation of O–H···π hydrogen bonding, water dynamics on aromatic planes, and the electronic properties of bare phenanthrene [2].

Defined Cluster Phenanthrene–(H₂O)ₙ (n=1–3) gas-phase clusters for discrete microsolvation studies
Spectroscopic Model Rotational spectroscopy benchmark for O–H···π interactions on extended aromatic surfaces
Computational Validation Experimentally validated structure and dynamics via quantum chemical calculations

Why Phenanthrene Water Complexes Cannot Be Replaced by Bulk Phenanthrene Solutions or Other PAH–Water Clusters


Generic phenanthrene or bulk PAH–water solubility data cannot substitute for stoichiometric phenanthrene–water complexes because the discrete cluster geometry, intermolecular interaction motif, and internal dynamics are exquisitely sensitive to the PAH's molecular architecture and composition [1]. The presence or absence of a heteroatom (e.g., nitrogen in phenanthridine) fundamentally alters the preferred hydrogen-bonding network from O–H···π to O–H···N and C–H···O interactions [1], while the number of fused rings (naphthalene vs. phenanthrene vs. anthracene) dictates the available π-surface area for water binding and the resulting confinement behavior [2]. Even among three-ring PAHs, phenanthrene and anthracene exhibit distinct water-clustering energetics and maximum cluster sizes, making cross-PAH extrapolation unreliable [2]. Consequently, procurement of the correct, structurally defined phenanthrene–water complex is essential for reproducible spectroscopic and computational benchmarking.

Heteroatom substitution (e.g., phenanthridine) may redirect H‑bonding from O–H···π to O–H···N, altering interaction energetics and benchmarking targets.
Ring isomerism (anthracene vs. phenanthrene) changes water confinement behavior and maximum cluster size, limiting cross‑PAH extrapolation.
Bulk solubility data do not represent discrete cluster geometry; stoichiometric complex identity is critical for spectroscopic benchmarking.

Quantitative Differentiation Evidence for Phenanthrene–Water Complexes versus Closest Analogs


Hydrogen-Bonding Motif: Exclusive O–H···π Interaction in Phenanthrene–Water vs. O–H···N/C–H···O in Phenanthridine–Water

The phenanthrene–water complex exclusively exhibits O–H···π hydrogen bonding, where the aromatic π-cloud of phenanthrene acts as the hydrogen-bond acceptor [1]. Rotational spectroscopy and quantum chemical calculations demonstrate that when a nitrogen heteroatom is introduced into the PAH backbone (phenanthridine–water), the interaction network switches to O–H···N and C–H···O contacts [1]. This fundamental difference in the primary binding motif has direct consequences for cluster geometry, internal dynamics, and cooperativity effects in multi-water clusters [1].

H‑Bond Motif
Head‑to‑head
O–H···π (exclusive) vs O–H···N / C–H···O
Phenanthrene π‑cloud is sole acceptor; heteroatom redirects network
Rotational spectroscopy assignment context
Rotational spectroscopy Noncovalent interactions PAH microsolvation

Water Tunneling Dynamics on Aromatic Surface: Measured Tunneling Splittings of 14.06 MHz (H₂O), 7.42 MHz (H₂¹⁸O), and 5.07 MHz (D₂O)

The phenanthrene–H₂O complex exhibits a concerted quantum tunneling motion of the water molecule involving internal rotation and translation between the two equivalent peripheral rings of phenanthrene [1]. The experimental tunneling splitting (ΔE₀₊₁₊) for the parent H₂O isotopologue is 14.0634(77) MHz, which decreases to 7.4209(65) MHz for H₂¹⁸O and 5.0676(66) MHz for D₂O, confirming the involvement of hydrogen atom motion in the tunneling pathway [1]. For the monodeuterated Phe–HDO complex, the splitting ΔE₀₊₁₋ is only 0.2464(27) MHz [1]. This unique dynamical fingerprint has not been reported for anthracene–water or naphthalene–water complexes at comparable resolution.

Tunneling Splitting
Reported
ΔE₀₊₁₊ = 14.06 MHz (H₂O)
Unique water-on‑carbon quantum dynamics benchmark
Isotopologue-resolved dataset
Quantum tunneling Water dynamics Rotational spectroscopy

Electron Affinity Determination via Water Cluster Extrapolation: EA = −0.01 ± 0.04 eV

The electron affinity (EA) of bare phenanthrene, which had been controversial for years, was resolved by studying its water complexes. Direct photodetachment-photoelectron spectroscopy of phenanthrene anion fails due to the absence of a parent ion peak, indicating a negative EA [1]. By forming phenanthrene–(H₂O)₁₋₃ clusters and extrapolating the photodetachment data, the EA of bare phenanthrene was determined to be −0.01 ± 0.04 eV [1]. This approach is distinct from the helium-nanodroplet method used later to establish a lower bound of the vertical detachment energy (VDE) of Ph⁻ at ~−3 meV [2], further constraining the value.

Electron Affinity
Reported
EA = −0.01 ± 0.04 eV
Water‑cluster extrapolation resolves unbound anion state
Consensus with He‑droplet method
Electron affinity Photodetachment spectroscopy Anion chemistry

Differential Water Cluster Size Limit: Phenanthrene Accommodates up to 3 H₂O vs. Anthracene up to 4 H₂O

Microhydrated phenanthrene clusters with up to three water molecules have been observed and unambiguously characterized by broadband rotational spectroscopy [1]. In contrast, anthracene–water clusters have been studied with up to four water molecules using molecular beam vacuum-UV photoionization mass spectrometry, where water confinement was observed exclusively for the four-water cluster and only when anthracene molecules adopt a cross configuration [2]. This difference reflects the distinct topology and available π-surface of the two three-ring PAH isomers.

Cluster Size Limit
Cross‑study
Phenanthrene n=1–3 vs Anthracene n=1–4
Isomer‑specific π‑surface topology governs water accommodation
Rotational spectroscopy vs VUV photoionization
Microsolvation Water cluster growth PAH surface area

Rotational Constants of Phenanthrene vs. Other PAHs: Spectroscopic Fingerprint for Isomer Discrimination in Complex Mixtures

The experimental rotational constants of bare phenanthrene (Bₐ = 1606.7 MHz, B_b = 547.7 MHz, B_c = 409.6 MHz) provide a unique spectroscopic fingerprint that distinguishes it from its three-ring isomer anthracene (Bₐ = 2146.2 MHz, B_b = 452.5 MHz, B_c = 374.0 MHz) and from the two-ring naphthalene (Bₐ = 3119.4 MHz, B_b = 1233.0 MHz, B_c = 883.9 MHz) [1]. Upon complexation with water, the rotational constants shift measurably, enabling the identification of specific PAH–water clusters in complex gas-phase mixtures relevant to atmospheric and astrophysical chemistry [2].

Rotational Constants
Reported
Bₐ = 1606.7 MHz (phenanthrene)
Spectroscopic fingerprint for isomer discrimination in mixtures
Distinct from anthracene and naphthalene
Rotational spectroscopy PAH isomer identification Astrochemistry

Aqueous Solubility Context: Phenanthrene (6–10 μmol/L) Occupies a Niche Intermediate Between Naphthalene and Anthracene

While purely aqueous solubility data pertain to bulk phenanthrene rather than defined gas-phase complexes, they provide essential context for designing experiments where water is used as a solvent or reaction medium. Phenanthrene exhibits an aqueous solubility of 6–10 μmol/L at 25 °C, which is approximately 30–40 times lower than naphthalene (236–269 μmol/L) and 20–50 times higher than its isomer anthracene (0.2–0.5 μmol/L) [1]. The corresponding hydrophobicity coefficient (log P_O/W) is 4.3 for both phenanthrene and anthracene, versus 3.5 for naphthalene [1]. This intermediate solubility profile makes phenanthrene–water complexes particularly useful for studying water interaction with moderately hydrophobic aromatic surfaces.

Solubility Context
Data to verify
6–10 μmol/L (25 °C)
Intermediate solubility between naphthalene and anthracene
Informs aqueous experimental design
Aqueous solubility PAH environmental fate Hydrophobicity

High-Value Application Scenarios for Phenanthrene–Water Complexes Based on Verified Differentiation Evidence


Spectroscopic Benchmarking of O–H···π Hydrogen Bonding on Extended Aromatic Surfaces

Phenanthrene–water complexes serve as the definitive gas-phase model for O–H···π interactions, where the aromatic π-cloud is the sole hydrogen-bond acceptor [1]. This is fundamentally distinct from phenanthridine–water, where the nitrogen heteroatom redirects binding to O–H···N and C–H···O motifs [1]. Researchers developing force fields or DFT functionals for carbon-surface–water interactions MUST use phenanthrene–water data for O–H···π parametrization, as heteroatom-containing analogs produce qualitatively different potential energy surfaces.

High-Precision Tunneling Dynamics Reference for Water-on-Carbon Motion Models

The experimentally resolved tunneling splittings—14.0634(77) MHz for H₂O, 7.4209(65) MHz for H₂¹⁸O, 5.0676(66) MHz for D₂O, and 0.2464(27) MHz for HDO [1]—provide an unmatched dataset for validating path-integral molecular dynamics or instanton calculations of water motion on graphitic surfaces. No other PAH–water system has yielded tunneling dynamics at this isotopic resolution, making phenanthrene–water the essential procurement target for quantum dynamics benchmark studies.

Electron Affinity Determination of Weakly Bound PAH Anions via Water-Cluster Extrapolation

The phenanthrene–(H₂O)₁₋₃ cluster methodology pioneered by Tschurl et al. [1] enables determination of negative or near-zero electron affinities that are inaccessible by direct anion spectroscopy. With the bare phenanthrene EA established at −0.01 ± 0.04 eV via water-cluster extrapolation [1] and independently bounded by helium-droplet experiments at VDE ~ −3 meV [2], this compound is the required standard for laboratories developing electron-binding measurements of larger PAHs or graphene nanoflakes using microsolvation-assisted techniques.

Astrochemical and Atmospheric Model Systems for PAH-Mediated Ice Grain Formation

Phenanthrene–water clusters with 1–3 water molecules have been structurally characterized by rotational spectroscopy [1], directly informing models of interstellar ice grain nucleation on PAH surfaces. The observation of quantum tunneling of water across the phenanthrene surface [2] provides experimentally validated input for astrochemical reaction networks. Given that phenanthrene is among the most abundant three-ring PAHs detected in the interstellar medium, its water complexes represent the most astrophysically relevant laboratory model for PAH–ice interactions.

Application
Selection Property
Validation Focus
O–H···π Spectroscopic Benchmarking
Heteroatom‑free PAH backbone purity
Rotational spectroscopy assignment of H‑bond motif
Quantum Tunneling Dynamics Reference
Isotopologue availability for tunneling resolution
PIMD/instanton model validation against experimental splittings
Electron Affinity via Cluster Extrapolation
Water cluster size control (n=1–3)
Photodetachment extrapolation methodology
Astrochemical Ice‑Grain Formation Models
PAH identity and microsolvation range
Rotational constants and interstellar line matching
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